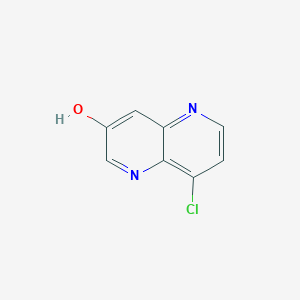

8-Chloro-1,5-naphthyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1,5-naphthyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-3-5(12)4-11-8(6)7/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZIBZMIDJJLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 1,5 Naphthyridin 3 Ol

Retrosynthetic Analysis and Identification of Precursors for 8-Chloro-1,5-naphthyridin-3-ol

Retrosynthetic analysis of this compound involves mentally deconstructing the molecule to identify viable starting materials. The core structure is a 1,5-naphthyridine (B1222797) ring, which is a bicyclic heterocycle containing two nitrogen atoms. The key disconnections would logically occur at the bonds forming the pyridine (B92270) rings.

A primary disconnection strategy would involve breaking the bonds formed during the cyclization step. This leads back to substituted pyridine precursors. For the synthesis of a 1,5-naphthyridine core, a 3-aminopyridine (B143674) derivative is a common and logical precursor. mdpi.comnih.gov Specifically, to construct the this compound, a plausible precursor would be a 3-aminopyridine bearing a chlorine atom at the 6-position (which will become the 8-position of the naphthyridine) and a second component that will form the second pyridine ring incorporating the hydroxyl group.

Another retrosynthetic approach might involve forming the chloro-substituted ring last. This would start from a pre-formed 1,5-naphthyridin-3-ol (B169152) and subsequently introduce the chlorine atom at the 8-position. However, direct chlorination of the naphthyridine ring can be challenging and may lead to a mixture of products. Therefore, building the molecule from a pre-chlorinated pyridine precursor is often a more controlled and efficient strategy.

Based on these analyses, the key precursors for the synthesis of this compound can be identified as:

A substituted 3-aminopyridine: Specifically, 5-chloro-3-aminopyridine would be a key starting material.

A three-carbon component: This component needs to react with the aminopyridine to form the second pyridine ring. Suitable C3 units include glycerol (B35011), acrolein, or their equivalents, often used in Skraup-type syntheses. mdpi.comacs.org Alternatively, β-ketoesters or malonic acid derivatives can be employed in different cyclization strategies like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.comnih.gov For instance, diethyl malonate or a related active methylene (B1212753) compound could be condensed with the aminopyridine to form the hydroxylated ring.

Development and Optimization of Novel Synthetic Routes to the this compound Core

The synthesis of the 1,5-naphthyridine framework, and by extension this compound, can be achieved through various classical and modern synthetic methodologies. The development of novel routes often focuses on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Cyclization Reactions for Naphthyridine Ring Formation

Several named reactions are pivotal for the construction of the naphthyridine skeleton.

Skraup Reaction: This is a classic method for synthesizing quinolines and can be adapted for naphthyridines. acs.orgnih.gov It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. mdpi.comacs.org For this compound, 5-chloro-3-aminopyridine would be the starting amine. The harsh conditions of the traditional Skraup reaction (strong acid, high temperatures) can sometimes lead to low yields and side products, prompting the development of modified procedures. acs.orgnih.gov

Friedländer Synthesis: This reaction provides a straightforward route to quinolines and naphthyridines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgconnectjournals.com For the 1,5-naphthyridine system, this would involve a 3-aminopyridine-4-carbaldehyde or a related ketone. The reaction is often catalyzed by acids or bases. connectjournals.comnih.govsphinxsai.com Recent advancements have focused on using milder and more efficient catalysts, including ionic liquids and metal catalysts, to improve yields and reaction conditions. connectjournals.comnih.gov

Conrad-Limpach-Knorr Variations: These related syntheses involve the condensation of an aniline (B41778) (or aminopyridine) with a β-ketoester. Depending on the reaction conditions, different isomers can be obtained. The Conrad-Limpach reaction typically yields 4-hydroxyquinolines (and by extension, 4-hydroxynaphthyridines). mdpi.comnih.gov A variation using Meldrum's acid instead of β-ketoesters has also been effectively used to prepare hydroxynaphthyridinones. mdpi.comnih.govresearchgate.net

| Cyclization Reaction | Precursors | Key Features | Reference |

| Skraup Reaction | 3-Aminopyridine derivative, Glycerol, Oxidizing agent | Classic method, often harsh conditions. | mdpi.comacs.orgnih.gov |

| Friedländer Synthesis | 2-Amino-pyridine-3-carbaldehyde, Active methylene compound | Versatile, can be catalyzed by acids or bases. | rsc.orgconnectjournals.comnih.govmdpi.com |

| Conrad-Limpach Synthesis | 3-Aminopyridine derivative, β-Ketoester or Meldrum's acid | Leads to hydroxynaphthyridinone derivatives. | mdpi.comnih.govresearchgate.netresearchgate.net |

Palladium-Catalyzed Cross-Coupling Strategies for Halogen-Functionalized Naphthyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including naphthyridines. While these methods are typically used to create derivatives of a pre-formed naphthyridine ring, they are crucial for accessing a wide range of substituted analogs.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. thieme-connect.comresearchgate.netrsc.org For derivatives of this compound, the chloro group could potentially be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl substituents at the 8-position. thieme-connect.comthieme-connect.com The reactivity of the chloro group in Suzuki-Miyaura coupling can be influenced by the electronic nature of the naphthyridine ring and the specific palladium catalyst and ligands employed. thieme-connect.comresearchgate.netnih.gov In some cases, converting the hydroxyl group to a triflate can provide an additional handle for cross-coupling. grafiati.com

| Palladium-Catalyzed Reaction | Substrate | Reagent | Catalyst System (Example) | Reference |

| Suzuki-Miyaura Coupling | Chloro-naphthyridine | Aryl/Alkyl boronic acid | Pd(PPh₃)₄, Base | thieme-connect.comresearchgate.netucy.ac.cy |

Vilsmeier-Haack Cyclization Approaches for Formyl Intermediates

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. It can also be employed in cyclization reactions to build heterocyclic rings. tsijournals.com This approach has been successfully used to synthesize chloro-formyl-naphthyridines from N-pyridinylacetamides. tsijournals.comiau.irtsijournals.comeurjchem.comkashanu.ac.irkashanu.ac.ir For instance, the reaction of an appropriate N-(pyridinyl)acetamide with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) can lead to the formation of a chloro-substituted naphthyridine with a formyl group. This formyl group can then be a precursor to the hydroxyl group, for example, through a Baeyer-Villiger oxidation or other transformations.

Diazotization and Triflation Protocols in Naphthyridine Synthesis

Diazotization and triflation are important functional group interconversion strategies in heterocyclic chemistry.

Diazotization: An amino group on the naphthyridine ring can be converted to a diazonium salt, which is a versatile intermediate. researchgate.netdigitallibrary.co.in This diazonium salt can then be substituted by various nucleophiles. For example, diazotization of an aminonaphthyridine followed by hydrolysis can introduce a hydroxyl group. Alternatively, the Sandmeyer reaction can be used to replace the diazonium group with a halide, including chlorine. A fluorodediazoniation reaction, often part of the Balz-Schiemann reaction, can be used to introduce fluorine. lookchem.com

Triflation: A hydroxyl group on the naphthyridine ring can be converted into a triflate group (-OTf) by reacting it with triflic anhydride (B1165640) or N-phenyl-bis(trifluoromethanesulfonimide). grafiati.comgoogle.comgoogle.com The triflate group is an excellent leaving group and can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, providing a powerful method for further functionalization of the this compound core. grafiati.comgoogle.comacs.org

Strategic Introduction of Chlorine and Hydroxyl Substituents

The synthesis of the this compound core relies on established cyclization strategies for the naphthyridine framework, followed by the specific introduction of the chloro and hydroxyl functionalities. The formation of the bicyclic 1,5-naphthyridine system is often accomplished through reactions like the Gould-Jacobs or Skraup synthesis, which utilize substituted 3-aminopyridines as starting materials. nih.govmdpi.comdiva-portal.org

In a common approach, a 3-aminopyridine derivative undergoes condensation with a malonic acid derivative, such as diethyl methylenemalonate, which is then followed by a thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine skeleton (the Gould-Jacobs reaction). nih.govmdpi.com Alternatively, cyclization involving an aminopyridine and Meldrum's acid can produce a 1,5-naphthyridone intermediate. nih.govmdpi.com These hydroxy-naphthyridines or their tautomeric naphthyridinone forms are crucial precursors.

The introduction of the chlorine atom at the 8-position is typically achieved via chlorination of a corresponding hydroxyl or naphthyridinone precursor. nih.govmdpi.com A widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govacs.orgnih.gov For instance, a precursor like 1,5-naphthyridin-8-ol can be converted to the 8-chloro derivative upon heating with POCl₃.

The hydroxyl group at the 3-position can be incorporated in several ways. One method involves designing the synthesis with a starting material that already contains a protected hydroxyl group or a precursor moiety. A more direct route is the O-demethylation of a corresponding 3-methoxy-1,5-naphthyridine (B1392896) derivative. nih.govacs.org This reaction is often carried out using strong acids, such as concentrated hydrochloric acid, to cleave the methyl ether and reveal the free hydroxyl group. nih.govacs.org

Mechanistic Investigations of Reaction Pathways Leading to this compound

The reaction pathways leading to the 1,5-naphthyridine core are well-studied. The Gould-Jacobs reaction, for example, initiates with the nucleophilic attack of the amino group of a 3-aminopyridine onto an electrophilic carbon of a malonate derivative. This is followed by an intramolecular cyclization, where the nitrogen of the pyridine ring attacks a carbonyl group, leading to the formation of the second ring after a dehydration step. nih.govmdpi.com

Another foundational method, the Skraup synthesis, involves the reaction of a 3-aminopyridine with glycerol in the presence of an acid catalyst and an oxidizing agent. diva-portal.org The mechanism is believed to proceed through the acid-catalyzed dehydration of glycerol to form acrolein. The aminopyridine then undergoes a Michael (conjugate) addition to the acrolein. This is followed by an acid-catalyzed electrophilic cyclization onto the pyridine ring and subsequent oxidation to furnish the aromatic 1,5-naphthyridine system. diva-portal.org

The chlorination reaction using phosphorus oxychloride on a naphthyridinone proceeds via the formation of a phosphate (B84403) ester intermediate. The lone pair on the lactam nitrogen attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This is followed by the formation of a chlorophosphate intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom of the C=O group and displacing the phosphate group to yield the chloro-substituted naphthyridine.

Derivatization and Functionalization Strategies of the this compound Scaffold

The dual functionality of the this compound scaffold, featuring both a nucleophilic hydroxyl group and an electrophilic carbon-chlorine bond, makes it a versatile platform for extensive chemical modification.

Chemical Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-3 position can be readily derivatized through standard etherification and esterification reactions. These modifications are crucial for structure-activity relationship (SAR) studies and for modulating the physicochemical properties of the molecule.

Esterification: The hydroxyl group can be converted into an ester. A key example is its transformation into a tosylate ester by reacting the naphthyridinol with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This conversion is significant as it transforms the hydroxyl group into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution or cross-coupling reactions at that position. nih.govacs.org

Etherification: While direct etherification examples on this specific molecule are less commonly detailed, standard Williamson ether synthesis conditions (using a base like sodium hydride followed by an alkyl halide) would be expected to yield the corresponding ethers. Research on related structures shows the displacement of a chloro group with methoxide (B1231860) to form a methoxy (B1213986) ether, indicating the feasibility of such transformations. nih.gov

Substitution and Transformation Reactions at the Chloro Position

The chlorine atom at the C-8 position is a key handle for introducing a wide array of substituents, as its position on the electron-deficient naphthyridine ring makes it susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The C-8 chloro group can be displaced by various nucleophiles. This is a common strategy for installing amine and alcohol functionalities. The reaction is typically performed by heating the chloro-naphthyridine with an excess of the desired amine or alcohol, often in the presence of a base. nih.govacs.org

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-8 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the C-8 chloro position with a diverse range of primary and secondary amines. nih.govacs.org

Suzuki Coupling: While less common for C-Cl bonds compared to C-Br or C-I, Suzuki coupling can be employed to form new C-C bonds with aryl or vinyl boronic acids or their esters. nih.govacs.org

Cobalt-Catalyzed Coupling: Cobalt catalysts, such as CoCl₂, have proven effective in mediating the cross-coupling of chloronaphthyridines with alkyl and aryl Grignard reagents and arylzinc halides, allowing for the introduction of various carbon-based substituents under mild conditions. nih.gov

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| SNAr | Various amines or alcohols, base (e.g., Cs₂CO₃) | 8-Amino or 8-Alkoxy-1,5-naphthyridines | nih.gov, acs.org |

| Buchwald-Hartwig Amination | Amines, Pd₂(dba)₃, t-Bu₃P, NaOtBu | 8-Amino-1,5-naphthyridines | nih.gov, acs.org |

| Cobalt-Catalyzed Coupling | R-MgX or Ar-ZnX, CoCl₂ | 8-Alkyl or 8-Aryl-1,5-naphthyridines | nih.gov |

Introduction of Diverse Functional Moieties Across the Naphthyridine Ring System

The strategic functionalization of other positions on the naphthyridine ring is often accomplished by leveraging the existing chloro and hydroxyl groups. For example, the hydroxyl group at one position can be converted into a tosylate leaving group, which then enables regioselective functionalization at that site. A reported protocol utilized this strategy to selectively introduce aryl substituents at the C-2 position via a Suzuki coupling reaction, while the C-8 chloro group remained intact for subsequent modification. nih.govacs.org This sequential functionalization approach, where different positions are activated and reacted in a controlled order, is a powerful method for building molecular complexity. nih.gov

Synthesis of Poly-substituted Naphthyridine Derivatives and Analogs

The creation of poly-substituted naphthyridines can be achieved through a combination of the methods described above or via synthetic routes designed to build a substituted ring system from the outset. A patent describes a one-pot method for preparing poly-substituted 1,5-naphthyridine compounds by reacting 3-aminopyridine compounds with 2-alkenyl aldehydes or ketones in the presence of an iron(II) sulfate (B86663) catalyst. google.com This approach allows for the direct synthesis of naphthyridine rings bearing multiple substituents. google.com

Advanced Characterization and Elucidation of 8 Chloro 1,5 Naphthyridin 3 Ol Structure

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure determination, offering detailed insights into the electronic and atomic arrangement of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a precise map of the hydrogen and carbon atoms within the molecule. For 8-Chloro-1,5-naphthyridin-3-ol, a combination of 1D and 2D NMR experiments in a suitable deuterated solvent, such as DMSO-d₆, would be employed for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals corresponding to the five hydrogen atoms on the naphthyridine core and the hydroxyl group. The aromatic region would feature four signals for protons H-2, H-4, H-6, and H-7. The hydroxyl proton (3-OH) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. The protons on the pyridine (B92270) ring containing the chloro substituent (H-6 and H-7) and the protons on the hydroxypyridine ring (H-2 and H-4) would exhibit characteristic coupling patterns (doublets or doublets of doublets) based on their relationship to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display eight signals, one for each of the unique carbon atoms in the heterocyclic structure. The chemical shifts would be influenced by the electronegativity of the adjacent atoms (N, O, Cl) and the aromatic system. The carbon atom attached to the hydroxyl group (C-3) and the carbon atom bonded to the chlorine atom (C-8) would be significantly affected. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH and quaternary carbons.

2D-NMR Spectroscopy: To definitively assign each signal and confirm the connectivity, 2D-NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, between H-6 and H-7, and between H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for assigning quaternary carbons and piecing together the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.5-8.7 (d) | ~145-150 |

| 3 | - (OH proton, broad s) | ~155-160 |

| 4 | ~7.4-7.6 (d) | ~115-120 |

| 4a | - | ~138-142 |

| 5 | - | Quaternary C |

| 6 | ~8.8-9.0 (d) | ~150-155 |

| 7 | ~7.8-8.0 (d) | ~120-125 |

| 8 | - | ~140-145 |

| 8a | - | ~148-152 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. 'd' denotes a doublet, 's' denotes a singlet.

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₈H₅ClN₂O.

The expected monoisotopic mass would be calculated and compared against the experimental value. A match within a very narrow tolerance (typically <5 ppm) confirms the molecular formula. Furthermore, the presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, which would show two signals: one for the isotope ³⁵Cl (M) and another for ³⁷Cl (M+2) with a relative intensity ratio of approximately 3:1.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₅ClN₂O |

| Calculated Monoisotopic Mass ([M+H]⁺) | 181.0163 Da |

| Isotopic Pattern | M peak (¹²C₈¹H₆³⁵ClN₂¹⁶O) and M+2 peak (¹²C₈¹H₆³⁷ClN₂¹⁶O) in ~3:1 ratio |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Aromatic C-H stretching vibrations would appear as sharp peaks around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine ring system would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1200-1300 cm⁻¹ range, and a characteristic absorption for the C-Cl bond would be present in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H | 3200-3600 (broad) | Stretch |

| Aromatic C-H | 3000-3100 (sharp) | Stretch |

| C=N / C=C | 1500-1650 | Stretch |

| C-O | 1200-1300 | Stretch |

| C-Cl | 600-800 | Stretch |

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The 1,5-naphthyridine (B1222797) ring system constitutes a significant chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands corresponding to π → π* electronic transitions within the aromatic system. The position of the maximum absorbance (λmax) would be characteristic of the conjugated naphthyridine core, with potential shifts influenced by the hydroxyl and chloro substituents.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., LCMS, HPLC)

Chromatographic techniques are indispensable for verifying the purity of the synthesized compound and for separating it from any potential isomers or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing compound purity. A sample of this compound would be analyzed, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid. The compound would elute at a specific retention time, and its purity would be determined by integrating the area of its peak relative to the total area of all peaks detected by a UV detector set at a wavelength where the compound absorbs strongly. A purity level of ≥95% is generally required for detailed biological or chemical studies.

Liquid Chromatography-Mass Spectrometry (LCMS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LCMS analysis would not only confirm the retention time and purity of the compound but also simultaneously verify its molecular weight from the mass spectrum of the eluting peak. This provides a dual confirmation of both purity and identity in a single analysis.

X-ray Crystallography for Definitive Solid-State Structural Determination (If applicable to isolated crystals)

While spectroscopic methods provide conclusive evidence for the chemical structure in solution, X-ray crystallography offers the ultimate proof of the molecular structure in the solid state. This technique requires the formation of a high-quality single crystal of the compound.

If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide a three-dimensional model of the molecule. This would definitively confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-stacking between the naphthyridine rings of adjacent molecules. As of now, no publicly available crystal structure for this specific compound has been reported.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which is then used to empirically validate the molecular formula. For a novel or synthesized compound like this compound, this analysis would be a fundamental step in its structural elucidation and confirmation.

The theoretical elemental composition of this compound, which has a molecular formula of C₈H₅ClN₂O, can be calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 53.20 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.79 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.63 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.52 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.86 |

| Total | 180.60 | 100.00 |

In a typical research setting, the synthesized this compound would be subjected to combustion analysis to determine the experimental percentages of Carbon, Hydrogen, and Nitrogen. The Chlorine content would be determined by other methods, such as titration or ion chromatography. The experimentally obtained values would then be compared to the theoretical percentages calculated above. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, would serve to validate the empirical formula and the purity of the synthesized compound.

Although specific research findings with a data table for the elemental analysis of this compound are not available in the public domain based on the conducted search, the table above represents the expected theoretical values that would be used for its validation.

Computational Chemistry and Theoretical Investigations of 8 Chloro 1,5 Naphthyridin 3 Ol

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Prediction

There are no published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or reactivity descriptors for 8-Chloro-1,5-naphthyridin-3-ol derived from quantum chemical calculations.

Molecular Docking Simulations: Elucidating Binding Interactions with Specific Biomolecular Targets

No molecular docking simulations investigating the binding affinity and interaction patterns of this compound with any specific proteins or other biomolecular targets have been reported in the scientific literature. While docking studies have been performed on other naphthyridine derivatives to explore their potential as therapeutic agents, this specific compound has not been included in such analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Derivatives

A search of relevant databases shows no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed for this compound or a series of its derivatives. Such studies are essential for predicting the biological activity of new compounds based on their chemical structure, but this work has yet to be undertaken for this particular molecule.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Interactions

There is no available research on the conformational landscape or dynamic behavior of this compound. Conformational analysis and molecular dynamics simulations, which provide insight into the flexibility of a molecule and its interactions over time, have not been applied to this compound in published literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical predictions of spectroscopic parameters such as NMR chemical shifts or IR vibrational frequencies for this compound are not found in the current body of scientific work. These predictions are valuable for complementing experimental data and aiding in structural elucidation.

Exploration of Biological Activities and Molecular Interactions Excluding Human Clinical Data

Antimicrobial Research Applications (In Vitro and Preclinical Non-Human Studies)

Naphthyridine derivatives have a well-documented history of antimicrobial activity, with nalidixic acid being one of the earliest synthetic antibiotics from this class. nih.gov Research has since expanded to explore the efficacy of various substituted naphthyridines against a range of microbial pathogens.

The emergence of drug-resistant bacterial strains, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery of novel antibacterial agents. nih.gov Derivatives of the related 1,8-naphthyridine (B1210474) core have shown notable anti-mycobacterial activity. nih.gov For instance, certain 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been synthesized and evaluated for their in vitro efficacy against the virulent Mtb H37Rv strain, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.gov Another study highlighted a morpholino 1,8-naphthyridine derivative with potent activity against Mtb H37Rv, showing a MIC value of 0.25 µg/mL, which is comparable to the standard drug rifampicin. nih.govresearchgate.net

While direct studies on 8-Chloro-1,5-naphthyridin-3-ol are limited, the established activity of its structural isomers suggests that the naphthyridine nucleus is a promising starting point for developing new anti-tuberculosis drugs. nih.gov The mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Table 1: In Vitro Antitubercular Activity of Selected Naphthyridine Derivatives against M. tuberculosis H37Rv

| Compound Class | Specific Derivative Example | MIC (µg/mL) | Reference |

| 1,8-Naphthyridine-3-carbonitrile | ANA-12 | 6.25 | nih.gov |

| Morpholino 1,8-Naphthyridine | Compound D (as referenced) | 0.25 ± 0.04 | nih.gov |

| 6-amino-4-morpholinomethyl-1,8-naphthyridine | Analog 29 (as referenced) | 0.25 | researchgate.net |

The therapeutic potential of naphthyridines extends to antifungal and antiviral applications. Certain 3-(2-methyl-1,8-naphthyridin-3-yl) ureas have been synthesized and demonstrated activity against fungal strains such as Alternaria alternata, F. oxysporum, and Curvularia lunata. nih.gov Additionally, some 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been screened for antifungal activity against Candida albicans. nih.gov

The naphthyridine scaffold is also recognized for its antiviral properties. nih.gov Various analogues have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.gov The mechanism of action often involves the inhibition of viral enzymes crucial for replication. nih.gov

Antimalarial Activity Investigations (In Vitro and Preclinical Non-Human Studies)

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue, exacerbated by the spread of drug-resistant parasite strains. nih.gov Research into 2,8-disubstituted-1,5-naphthyridines, which are structurally related to this compound, has identified a promising class of antimalarial agents. nih.govnih.gov These compounds have demonstrated efficacy against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the most lethal species causing malaria in humans. nih.govnih.gov

One of the key molecular targets for this class of compounds is Plasmodium falciparum phosphatidylinositol-4-kinase β (PfPI4K). nih.govtropiq.nl This enzyme is essential for the parasite's life cycle. The 2,8-disubstituted 1,5-naphthyridines have been identified as potent inhibitors of PfPI4K. nih.gov By blocking the activity of this kinase, the compounds disrupt critical cellular processes within the parasite, leading to its death. Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity and improve the physicochemical properties of these compounds. nih.govacs.org

In addition to enzyme inhibition, a subset of these 1,5-naphthyridine (B1222797) derivatives exhibits a dual mode of action by interfering with the parasite's hemoglobin degradation pathway. nih.govtropiq.nl During its lifecycle in human red blood cells, the parasite digests hemoglobin, which releases toxic free heme. plos.org To protect itself, the parasite crystallizes the heme into an inert pigment called hemozoin. plos.org Certain 1,5-naphthyridines with basic groups at the 8-position have been shown to inhibit this hemozoin formation process. nih.govnih.gov This dual-action capability—inhibiting both PfPI4K and hemozoin formation—makes this compound class particularly promising for overcoming drug resistance. nih.govtropiq.nl

Table 2: Antimalarial Profile of a Representative 2,8-disubstituted-1,5-naphthyridine

| Activity Metric | Measurement | Reference |

| Target Enzyme | Plasmodium falciparum Phosphatidylinositol-4-kinase β (PI4K) | nih.govnih.gov |

| Secondary Mechanism | Inhibition of Hemozoin Formation | nih.govnih.gov |

| In Vivo Efficacy | Efficacious in a humanized mouse malaria model at a single oral dose of 32 mg/kg | nih.govnih.gov |

Anticancer Research on Cell Lines (In Vitro Cytotoxicity and Mechanistic Studies)

Naphthyridine derivatives are also being investigated for their potential as anticancer agents. nih.govnih.gov Various in vitro studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines.

A series of naphthyridine derivatives were evaluated for their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Some of these compounds exhibited potent activity, with IC50 values in the sub-micromolar to low micromolar range. nih.gov For example, one derivative demonstrated IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov Similarly, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against pancreatic cancer (MIAPaCa) and leukemia (K-562) cell lines, with IC50 values as low as 0.41 µM. nih.gov The proposed mechanisms of action for some of these anticancer naphthyridines include the disruption of microtubule structure and the inhibition of topoisomerase II, an enzyme vital for DNA replication in cancer cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyridine Derivative | HeLa (Cervical Cancer) | 0.7 | nih.gov |

| Naphthyridine Derivative | HL-60 (Leukemia) | 0.1 | nih.gov |

| Naphthyridine Derivative | PC-3 (Prostate Cancer) | 5.1 | nih.gov |

| 1,8-Naphthyridine-3-carboxamide | MIAPaCa (Pancreatic Cancer) | 0.41 | nih.gov |

| 1,8-Naphthyridine-3-carboxamide | K-562 (Leukemia) | 0.77 | nih.gov |

| 1,8-Naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian Cancer) | 0.41 | nih.gov |

Evaluation of Cytotoxic Mechanisms in Human Cancer Cell Lines (e.g., HeLa, HL-60, PC-3)

A series of naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against several human cancer cell lines, including human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov The cytotoxic effects of these compounds are typically quantified by their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

In one study, a range of synthesized naphthyridine derivatives displayed IC50 values from 0.7 µM to 172.8 µM in HeLa cells, from 0.1 µM to 102.9 µM in HL-60 cells, and from 2.7 µM to 124.6 µM in PC-3 cells. nih.gov Notably, certain compounds with a naphthyl ring at the C-2 position demonstrated enhanced cytotoxic activity. nih.gov For instance, one such compound exhibited potent activity with IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov The structure-activity relationship (SAR) analyses from these studies suggest that the substituents on the naphthyridine ring play a crucial role in their cytotoxic potential. nih.gov

| Compound | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |

|---|---|---|---|

| Compound 14 | 2.6 | 1.5 | Not Reported |

| Compound 15 | 2.3 | 0.8 | Not Reported |

| Compound 16 | 0.71 | 0.1 | 5.1 |

| Colchicine (Reference) | 23.6 | 7.8 | 19.7 |

Data sourced from a study on the cytotoxicity and structure-activity relationships of naphthyridine derivatives. nih.gov

Modulation of Cell Cycle and Apoptosis Pathways

Naphthyridine derivatives have been shown to exert their anticancer effects by modulating key cellular processes such as the cell cycle and apoptosis (programmed cell death). nih.gov Topoisomerase inhibitors, a class to which some naphthyridines belong, are potent inducers of apoptosis. nih.gov The cellular response to DNA damage induced by these compounds often involves the activation of pathways leading to cell cycle arrest and, ultimately, cell death. nih.gov

Studies on related compounds, such as 8-Chloro-cAMP, have demonstrated the induction of apoptotic cell death in human mammary carcinoma cells (MCF-7). nih.gov This process is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.gov The engagement of apoptotic pathways is a critical mechanism for the elimination of cancer cells and is a desired outcome for many anticancer agents.

Topoisomerase II Inhibition and Antimitotic Effects

Several naphthyridine derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and transcription. nih.gov By stabilizing the complex between topoisomerase II and DNA, these compounds can lead to the accumulation of DNA strand breaks, which in turn triggers apoptotic pathways. nih.gov This mechanism is a hallmark of several clinically used anticancer drugs.

The antimitotic effects of some naphthyridines are also noteworthy. nih.gov These compounds can interfere with the dynamics of microtubules, which are crucial for the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule function leads to mitotic arrest and subsequent cell death, highlighting another avenue through which naphthyridine derivatives can exert their anticancer activity. nih.gov

Enzyme and Receptor Modulation Studies

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. A number of heterocyclic compounds, including those with structures related to naphthyridines, have been investigated as EGFR inhibitors. For instance, a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, which features a pyrimidine (B1678525) core structure, has been developed and shown to overcome drug resistance in non-small cell lung cancer (NSCLC). nih.gov While direct evidence for This compound as an EGFR inhibitor is lacking, the broader class of nitrogen-containing heterocyclic compounds has shown promise in this area.

Protein Kinase Inhibition Profile

The 1,5-naphthyridine scaffold has been utilized in the development of inhibitors for various protein kinases beyond EGFR. For example, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov In one study, specific aminothiazole and pyrazole (B372694) derivatives of 1,5-naphthyridine demonstrated ALK5 inhibition with IC50 values as low as 4 nM and 6 nM. nih.gov Additionally, 1,6-naphthyridine (B1220473) derivatives have been explored as inhibitors of c-Met kinase. nih.gov

| Compound Class | Target Kinase | Reported IC50 |

|---|---|---|

| 1,5-Naphthyridine aminothiazole derivative | ALK5 | 6 nM |

| 1,5-Naphthyridine pyrazole derivative | ALK5 | 4 nM |

| 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivative | c-Met | 2.6 µM |

Data compiled from studies on the protein kinase inhibitory activities of naphthyridine derivatives. nih.govnih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). The development of PDE4 inhibitors has been an active area of research for various inflammatory and respiratory diseases. The 1,8-naphthyridin-2(1H)-one skeleton has been identified as a promising scaffold for the development of selective PDE4 inhibitors. nih.gov These compounds have shown inhibitory activity against PDE4 derived from human peripheral blood cells and have demonstrated anti-inflammatory effects in preclinical models. nih.gov The exploration of different naphthyridine isomers and substitution patterns continues to be a strategy for discovering novel and effective PDE4 inhibitors.

Adenosine Receptor Agonistic Activity and Adrenoceptor Antagonism

Research into the pharmacological profile of 1,8-naphthyridine derivatives has explored their interactions with adrenoceptors. nih.gov Specifically, studies on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine have been conducted to evaluate their β-antagonist properties. nih.gov The aim of these investigations was to identify structure-activity relationships that could lead to selectivity towards the three subtypes of β-adrenoceptors, with a particular interest in the β3-adrenoceptor. nih.gov While these studies provide a basis for understanding how modifications to the naphthyridine core can influence adrenoceptor activity, specific data on the direct adenosine receptor agonistic activity of this compound is not extensively detailed in the available literature.

Studies on Ionotropic Properties and β3 Antagonism

The investigation of naphthyridine derivatives has extended to their effects on β-adrenoceptors, including the β3 subtype. nih.gov The discovery of the β3-adrenoceptor has presented a new pharmacological target for drug development. nih.gov While initial research focused on β3-selective agonists for metabolic diseases, more recent theories suggest a potential role for β3-antagonists in heart failure. nih.gov Studies on oximeethers of 1,8-naphthyridine derivatives have shown that certain structural modifications can induce selectivity towards the β3-receptor by reducing activity at β1- and β2-receptors. nih.gov However, specific ionotropic properties of this compound have not been a primary focus of the available research.

Antioxidant and Anti-Inflammatory Property Evaluations (In Vitro Assays)

The potential antioxidant and anti-inflammatory activities of naphthyridine derivatives have been an area of significant interest. Canthinone-type compounds containing the 1,5-naphthyridine ring have demonstrated strong inhibitory effects on lipopolysaccharides (LPS)-induced nitric oxide (NO) production in murine macrophage cell lines. mdpi.com For instance, derivatives of canthin-6-one (B41653) have shown potent anti-inflammatory properties. mdpi.com Similarly, certain 1,6-naphthyridine analogues have been found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. mdpi.com

Table 1: Examples of In Vitro Anti-Inflammatory Activity of Naphthyridine Derivatives

| Naphthyridine Derivative Type | Assay | Biological Effect | Reference |

|---|---|---|---|

| Canthin-6-one derivatives (1,5-Naphthyridine) | LPS-induced NO production in RAW 264.7 cells | Strong inhibitory effect | mdpi.com |

| Sophoridine derivatives (1,6-Naphthyridine) | LPS-induced TNF-α and IL-6 secretion in RAW 264.7 cells | Significant reduction in cytokine secretion | mdpi.com |

| N,N-dialkyl-5-chloro nih.govresearchgate.netnih.govtriazolo[4,3-a] researchgate.netnih.govnaphthyridine-6-carboxamides | In vivo models of inflammation | Dose-dependent anti-inflammatory activity | nih.gov |

Other Relevant Biological Activities (e.g., Anti-HIV, Anti-osteoporotic, Gastric Antisecretory, Anticonvulsant, DNA Stabilizing)

The diverse biological activities of naphthyridine derivatives have been widely reported. Several compounds within this class have been investigated for a range of therapeutic applications.

Anti-HIV Activity: Certain 8-hydroxy- researchgate.netnih.govnaphthyridines have been designed and synthesized as inhibitors of HIV-1 integrase. nih.gov One such naphthyridine derivative demonstrated potent inhibition of the strand transfer process catalyzed by integrase and effectively halted the spread of HIV-1 infection in cell cultures. nih.gov Another related compound, L-870,810, which targets HIV integrase, progressed to Phase II clinical trials. nih.gov

Anti-osteoporotic Activity: Osteoporosis is a metabolic bone disorder characterized by an imbalance between bone formation and resorption. nih.gov Novel small-molecule drugs are being developed to address this, and some exhibit anti-osteoporotic activity in vitro and in vivo by promoting osteoblast differentiation and inhibiting osteoclast resorption. nih.gov While the potential of naphthyridine derivatives in this area is recognized, specific studies on this compound are limited.

Gastric Antisecretory Activity: Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have shown potent gastric antisecretory properties in animal models. nih.gov These compounds were found to lower total acid output in a dose-related manner. nih.gov

Anticonvulsant Activity: The search for new antiepileptic drugs has included the investigation of various heterocyclic compounds. nih.gov Some derivatives of five-membered heterocyclic rings have shown anticonvulsant properties in animal models of seizures. nih.gov The introduction of a chlorine atom into the phenyl ring of some of these compounds has been associated with potent anticonvulsant activity. nih.gov

DNA Stabilizing Activity: The interaction of small molecules with DNA is a key area of research in the development of new therapeutic agents. While not specifically detailed for this compound, the broader class of naphthyridines has been studied for its ability to interact with DNA.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

The introduction of halogen atoms, such as chlorine, into the structure of naphthyridine derivatives can significantly impact their biological properties. nih.gov Halogenation can alter factors like lipophilicity, electronic distribution, and steric hindrance, which in turn can affect receptor binding and enzyme inhibition.

In the context of antibacterial agents, substitutions on the 1,5-naphthyridine core have been explored. nih.gov Studies on novel bacterial topoisomerase inhibitors (NBTIs) have shown that a halogen at the C-7 position of the 1,5-naphthyridine motif appears to be preferred for optimal antibacterial activity and spectrum. nih.gov Similarly, in the development of anticonvulsant agents, the presence of a chlorine atom in the phenyl ring of certain heterocyclic derivatives has been linked to potent activity. nih.gov In the synthesis of anti-HIV agents, the use of a 4-chlorobenzyl group has been noted in potent 1,6-naphthyridine derivatives. nih.gov

The hydroxyl group is a key functional group in many biologically active molecules, capable of forming hydrogen bonds which are crucial for molecular recognition and binding affinity. researchgate.netunifr.ch The position and orientation of a hydroxyl group can significantly influence a molecule's interaction with a biological target. researchgate.net

SAR studies on 8-hydroxy naphthyridines have highlighted the importance of the phenolic hydroxyl group for antiparasitic activity. nih.gov Removal or methylation of the 8-hydroxyl group in a series of 1,6-naphthyridine analogs led to a loss of activity, indicating its critical role in the pharmacophore. nih.gov The ability of the hydroxyl group to participate in hydrogen bonding networks can contribute significantly to the binding affinity of a ligand to its receptor, with the strength of these interactions being highly dependent on the spatial arrangement. unifr.chunina.it In the context of antioxidant activity, phenolic hydroxyl groups are often directly involved in scavenging free radicals by donating a hydrogen atom. pjmhsonline.com

Table 2: Summary of Structure-Activity Relationship Insights

| Structural Feature | Influence on Biological Activity | Example Context | Reference |

|---|---|---|---|

| C-7 Halogenation (e.g., Chloro) | Often enhances antibacterial potency and spectrum. | 1,5-Naphthyridine-based novel bacterial topoisomerase inhibitors. | nih.gov |

| Chlorine on Phenyl Substituent | Can increase anticonvulsant activity. | Pyrrolidine-2,5-dione derivatives. | nih.gov |

| 8-Hydroxyl Group | Crucial for antiparasitic activity in certain naphthyridines. | 8-Hydroxy-1,6-naphthyridine analogs. | nih.gov |

| Phenolic Hydroxyl Group | Contributes to antioxidant activity through hydrogen donation. | General principle for phenolic compounds. | pjmhsonline.com |

Impact of Positional Isomerism and Substituent Variations on Efficacy

The biological profile of naphthyridine derivatives is highly sensitive to the placement of nitrogen atoms in the rings (positional isomerism) and the identity and location of substituent groups. Structure-activity relationship (SAR) studies on various naphthyridine analogs have provided valuable insights into how these modifications modulate their therapeutic potential.

Positional Isomerism:

The arrangement of the two nitrogen atoms in the naphthyridine core defines its isomeric form (e.g., 1,5-, 1,8-, 1,6-naphthyridine) and significantly influences biological activity. For instance, comparative studies between 1,5- and 1,8-naphthyridine derivatives have revealed marked differences in their antileishmanial effects. Research has shown that 1,8-naphthyridine derivatives often exhibit greater leishmanicidal activity than their 1,5-naphthyridine counterparts mdpi.com. Furthermore, the effect of aromatizing the pyridine (B92270) ring can be isomer-dependent; in certain fused naphthyridines, increased aromatization decreases activity in the 1,5-isomers while increasing it in the 1,8-isomers mdpi.com. This highlights that the orientation of the nitrogen atoms plays a crucial role in the molecule's ability to interact with its biological target.

Substituent Variations:

The type and position of substituents on the naphthyridine ring are critical determinants of efficacy and selectivity.

Halogen Substituents: The presence of a chloro group, as seen in this compound, is a common strategy in medicinal chemistry to modulate activity. In related scaffolds like 1,8-naphthyridines, derivatives bearing a chloro substituent have demonstrated the highest antimicrobial activity in certain series mdpi.com. The electron-withdrawing nature and steric profile of chlorine can influence binding affinity, metabolic stability, and cell permeability.

Hydroxyl Group: The 3-ol (hydroxyl) group introduces a polar, hydrogen-bonding capable moiety. In other heterocyclic compounds, such functional groups are often essential for anchoring the molecule into the active site of a target protein. While direct data on this compound is limited, the hydroxyl group in related 8-hydroxy-1,6-naphthyridines has been a key feature in compounds developed for potent antileishmanial activity nih.gov.

Fused Ring Systems: The fusion of additional rings to the naphthyridine core dramatically alters its properties. For example, naphthyridines condensed with a quinoline (B57606) ring show superior antileishmanial activity compared to those fused with a chromene or chromenone ring mdpi.com. This suggests that the nitrogen atom in the fused quinoline system contributes significantly to the enhanced biological effect mdpi.com. Similarly, certain Indeno nih.govnih.govnaphthyridine derivatives have shown significant antiproliferative activity against human lung adenocarcinoma cells nih.gov.

The table below summarizes the influence of structural modifications on the biological activity of selected naphthyridine derivatives.

Table 1: Impact of Structural Variations on the Efficacy of Naphthyridine Derivatives| Scaffold/Derivative | Structural Variation | Observed Biological Activity |

|---|---|---|

| Fused 1,5-Naphthyridines vs. Fused 1,8-Naphthyridines | Positional Isomerism | 1,8-Naphthyridines showed better antileishmanial activity mdpi.com. |

| Aromatized Fused Naphthyridines | Aromatization of Pyridine Ring | Activity decreases for 1,5-isomers but increases for 1,8-isomers mdpi.com. |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives | Chloro Substituent | Compounds with a chloro substituent displayed the highest antimicrobial activity mdpi.com. |

| Naphthyridines fused with Quinoline vs. Chromene | Fused Ring System | Quinoline-fused derivatives exhibited greater antileishmanial activity mdpi.com. |

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the 1,5-naphthyridine class of compounds, several key features can be identified as crucial for their biological activity.

Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors is a recurring feature in active naphthyridine derivatives. The hydroxyl group in the 3-position of this compound is a prime example of a hydrogen bond donor. Similarly, the nitrogen atoms at positions 1 and 5 are potential hydrogen bond acceptors. These interactions are vital for the specific recognition and binding of the molecule to its biological target, such as an enzyme's active site.

Substitution Pattern: The specific substitution pattern on the ring system dictates the molecule's properties.

An electron-withdrawing group, such as the chlorine atom at position 8, can modulate the pKa of the ring nitrogens and create specific electrostatic interactions with the target.

The placement of substituents is crucial. For instance, the 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety is the foundational pharmacophore for a class of antibacterial agents, where the 4-oxo and 3-carboxylic acid groups are essential for inhibiting bacterial DNA gyrase mdpi.com.

Aromatic and Fused Ring Interactions: The aromatic nature of the naphthyridine core allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. As seen in SAR studies, fusing additional rings, such as quinoline, can introduce further interaction points and enhance activity, suggesting that an extended planar system can be beneficial mdpi.com.

The table below outlines the essential pharmacophoric features for this class of compounds.

Table 2: Key Pharmacophoric Features of Biologically Active Naphthyridine Derivatives| Pharmacophoric Feature | Proposed Role in Target Interaction | Example from Naphthyridine Scaffolds |

|---|---|---|

| Planar Bicyclic Naphthyridine Ring | Provides a rigid scaffold for optimal orientation of substituents; participates in π-π stacking. | The core structure of all 1,5- and 1,8-naphthyridine derivatives. |

| Ring Nitrogen Atoms | Act as hydrogen bond acceptors; modulate electronic properties of the ring system. | N1 and N5 in the 1,5-naphthyridine core. |

| Hydrogen Bond Donor/Acceptor Groups | Anchor the molecule in the active site of the biological target through specific hydrogen bonds. | The 3-hydroxyl group; 4-oxo group in nalidixic acid analogs mdpi.com. |

| Electron-Withdrawing Substituents | Modulate pKa and participate in electrostatic or dipole interactions. | 8-Chloro group; trifluoromethyl groups in other analogs. |

Potential Research Applications Beyond Direct Biological Agents

Application as Chemical Probes for Investigating Cellular and Molecular Pathways

The development of chemical probes is crucial for elucidating complex biological processes. These small molecules are designed to interact with specific targets, such as proteins or nucleic acids, allowing for the visualization and study of cellular and molecular pathways. The naphthyridine scaffold has been successfully utilized to create such tools, particularly fluorescent probes.

Derivatives of naphthyridine have been developed as near-infrared fluorescent probes for imaging nucleic acids within mitochondria. rsc.orgresearchgate.net These probes can exhibit an "OFF-ON" fluorescence response, where their emission is significantly enhanced upon binding to DNA or RNA, allowing for clear visualization against a low-background signal. rsc.orgresearchgate.net For instance, certain cationic fluorescent dyes derived from naphthalidine salts show large Stokes shifts and a dramatic increase in fluorescence intensity upon interaction with nucleic acids. rsc.org Furthermore, other isomers like 2,7-naphthyridine (B1199556) have been used to construct probes for detecting specific analytes like thiophenol in living cells and zebrafish, demonstrating the versatility of the core structure. bohrium.comnih.gov

8-Chloro-1,5-naphthyridin-3-ol possesses key functional groups that make it an attractive starting point for the synthesis of novel chemical probes.

The hydroxyl group (-OH) at the 3-position can serve as a chemical handle for attaching fluorophores, quenchers, or targeting moieties through esterification or etherification reactions.

The chloro group (-Cl) at the 8-position is a reactive site suitable for nucleophilic substitution or metal-catalyzed cross-coupling reactions. nih.govacs.org This allows for the introduction of a wide array of functional groups to tune the probe's selectivity, solubility, and spectral properties.

By leveraging these functional groups, this compound could be systematically modified to create a library of probes for investigating various cellular pathways. For example, attaching a specific recognition element could target a particular enzyme or receptor, with the naphthyridine core serving as the signaling component.

Exploration in Materials Science for Optoelectronic or Supramolecular Assemblies

The field of materials science continually seeks novel organic molecules with unique electronic and photophysical properties for applications in electronics and photonics. Naphthyridine derivatives have emerged as promising candidates for use in organic light-emitting diodes (OLEDs) and supramolecular chemistry. researchgate.netacs.org

The electron-deficient nature of the naphthyridine ring system makes it an excellent component in materials designed for optoelectronic applications. Specifically, 1,5-naphthyridin-4-ol (B95804) derivatives have been used as ancillary ligands in iridium(III) complexes for high-performance phosphorescent OLEDs (PHOLEDs). acs.orgnih.gov These materials have demonstrated pure red emissions with high photoluminescence quantum yields and excellent electron mobility, leading to devices with high external quantum efficiencies. acs.orgnih.gov Donor-acceptor type molecules incorporating a 1,5-naphthyridine (B1222797) unit as the acceptor have also been developed as efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs. acs.org

The potential of this compound in materials science is significant:

Optoelectronics : The 1,5-naphthyridine core can act as an electron-accepting moiety. The hydroxyl and chloro substituents can be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the emission color and efficiency of potential OLED devices. The hydroxyl group, in particular, shares similarities with the 8-hydroxyquinoline (B1678124) ligand framework, which is widely used in OLED materials.

Supramolecular Assemblies : The planar structure and specific arrangement of nitrogen atoms and functional groups in this compound make it a candidate for constructing complex, self-organizing supramolecular structures. Naphthyridine-based oligomers are known to form stable helical structures (foldamers) and macrocycles capable of binding cations. acs.org The chloro and hydroxyl groups could be used to direct intermolecular interactions, such as hydrogen bonding or halogen bonding, to guide the self-assembly into well-defined architectures like liquid crystals or organic frameworks.

| Application Area | Relevant Naphthyridine Derivative Type | Key Properties and Findings |

| OLEDs (Phosphorescent) | Iridium(III) complexes with 1,5-naphthyridin-4-ol ligands | Pure red emission (626-630 nm), high photoluminescence quantum yields (up to 93.4%), high external quantum efficiency (>31%). acs.orgnih.gov |

| OLEDs (TADF) | Donor-acceptor molecules with 1,5-naphthyridine acceptors | High external quantum efficiencies (up to 29.9%) and high luminance values. acs.org |

| Supramolecular Chemistry | Naphthyridine-based oligomers | Formation of stable helical foldamers and macrocycles, capable of cation binding through organized dipole interactions. acs.org |

Development as Ligands in Coordination Chemistry and Catalysis

The ability of naphthyridines to coordinate with metal ions is well-established, making them valuable ligands in coordination chemistry and catalysis. The two nitrogen atoms in the 1,5-naphthyridine scaffold are geometrically positioned such that they cannot easily bind to a single metal center in a chelating fashion, but they are ideal for acting as a bridging ligand between two metal centers. nih.gov This property allows for the construction of dinuclear or polynuclear metal complexes and coordination polymers. nih.govresearchgate.net

Chloro-substituted 1,5-naphthyridines are particularly useful as precursors for more complex ligands. For example, 2-chloro, 4-chloro, and 2,6-dichloro 1,5-naphthyridine have been used in Stille coupling reactions to synthesize new bidentate and tridentate ligands, which were subsequently used to form ruthenium(II) complexes. acs.orgresearchgate.net These complexes have potential applications in photochemistry and electrochemistry, with the 1,5-naphthyridine unit mediating electronic communication between metal centers. acs.org

The structure of this compound offers several possibilities for its use as a ligand:

Monodentate or Bridging Ligand : Like the parent 1,5-naphthyridine, it can act as a monodentate ligand, coordinating to a single metal ion through one of its nitrogen atoms, or as a bridging ligand linking two metal centers. nih.govnih.gov

Chelating Ligand : The presence of the hydroxyl group at the 3-position, adjacent to the N-5 nitrogen, introduces the possibility of it acting as a bidentate, chelating ligand. Upon deprotonation, the molecule could coordinate to a metal center through both the N-5 nitrogen and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This O,N-chelation motif is common in many catalysts and functional metal complexes.

Reactive Handle for Ligand Synthesis : The chloro group at the 8-position provides a reactive site for building more elaborate ligand structures. Through cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), other coordinating groups such as pyridines, phosphines, or other heterocycles can be attached to the naphthyridine core, creating multidentate ligands for use in catalysis or the synthesis of complex coordination compounds. nih.govacs.org

| Ligand Precursor | Reaction Type | Resulting Ligand/Complex Type | Metal Center Example |

| Chloro-1,5-naphthyridines | Stille Coupling | Bidentate and tridentate bridging ligands | Ruthenium(II) acs.orgresearchgate.net |

| 1,5-Naphthyridine | Direct Coordination | Bridging ligand in dinuclear complexes | Gold(III), Silver(I) researchgate.net |

| 4-Hydroxy-1,5-naphthyridines | Chelation | Metal chelates for functional materials | Aluminum, Gallium, Indium nih.gov |

| 8-Hydroxy-1,5-naphthyridine derivatives | Chelation | Tridentate europium(III) complexes | Europium(III) nih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 8-Chloro-1,5-naphthyridin-3-ol and its Derivatives

Research into this compound and its parent compound, 8-hydroxynaphthyridine, has identified this scaffold as a promising starting point for the development of novel therapeutic agents. A significant focus of investigation has been on their potential to treat visceral leishmaniasis, a neglected tropical disease. nih.gov An initial high-throughput screening of a large compound library against L. donovani identified an 8-hydroxynaphthyridine compound as a potent hit with considerable selectivity over human cell lines. nih.gov

Subsequent optimization efforts led to the synthesis of various derivatives to improve efficacy. However, these studies also uncovered significant challenges. One key finding was that some derivatives, while demonstrating initial efficacy in preclinical models, were subject to rapid metabolic clearance, specifically through glucuronidation. nih.gov This rapid clearance limited the in vivo exposure of the compounds, hindering their therapeutic potential. nih.gov

Furthermore, a critical issue of toxicity emerged within the 8-hydroxynaphthyridine series. nih.gov Mechanistic studies suggested that both the desired antiparasitic activity and the observed toxicity were likely due to the chelation of divalent metal cations. nih.gov This dual activity presented a formidable challenge in separating the therapeutic effects from the inherent toxicity of the compounds. Ultimately, the difficulty in achieving this separation led to the cessation of work on that particular series of derivatives. nih.gov

Unresolved Challenges and Promising Opportunities in Naphthyridine Research

The broader field of naphthyridine research, including the 1,5-naphthyridine (B1222797) isomer, is characterized by a set of persistent challenges and significant opportunities. A primary challenge lies in the synthesis of complex, substituted naphthyridine cores. While various synthetic strategies exist, such as the Skraup reaction and cross-coupling reactions, achieving specific substitution patterns can be intricate and require multi-step processes. mdpi.com

A major hurdle, highlighted by the investigation into 8-hydroxynaphthyridines, is managing the toxicological profiles of these compounds. The propensity of the naphthyridine scaffold to chelate metal ions can be a source of both bioactivity and toxicity, making the development of safe and effective drugs a significant challenge. nih.gov Achieving target selectivity remains a critical unresolved issue; as a privileged scaffold, naphthyridine derivatives often interact with multiple biological targets, which can lead to off-target effects. nih.govthieme-connect.de

Despite these challenges, the opportunities in naphthyridine research are vast. The scaffold's presence in numerous biologically active natural products underscores its potential. nih.gov There is a pressing need for new treatments for infectious diseases, such as visceral leishmaniasis and various bacterial infections, where naphthyridines have shown promise. nih.govekb.eg The versatility of the naphthyridine ring system allows for extensive chemical modification, offering the potential to fine-tune pharmacological properties and develop derivatives with improved potency and safety profiles. mdpi.comnih.gov The development of novel synthetic methodologies that allow for more efficient and diverse functionalization of the naphthyridine core represents a significant opportunity for the field. mdpi.comnih.gov

Prospective Avenues for Future Investigations of this compound and its Analogs

Future research on this compound and its analogs should be strategically directed to overcome the previously identified limitations of toxicity and metabolic instability. A primary avenue of investigation should be the systematic structural modification of the naphthyridine core to mitigate metal chelation while preserving or enhancing desired bioactivity. This could involve the strategic placement of substituents that alter the electron density and steric environment around the nitrogen atoms.

Another prospective direction is the exploration of structure-activity relationships (SAR) by synthesizing a diverse library of analogs. Modifications at various positions on the 1,5-naphthyridine ring could be explored. For instance, as demonstrated with 1,8-naphthyridines, modifications at the 3rd position can significantly influence binding efficiency to specific biological targets. nih.govnih.gov Investigating the impact of different substituents at the chloro and hydroxyl positions of this compound could yield compounds with a better therapeutic index.

Furthermore, creating hybrid molecules by fusing the this compound scaffold with other pharmacophores is a promising strategy. This approach has been successful in creating fused 1,5-naphthyridine systems with novel properties. nih.gov Such analogs could be designed to have improved pharmacokinetic profiles, reducing the likelihood of rapid clearance through metabolic pathways like glucuronidation. nih.gov

Interdisciplinary Research Outlook and Collaborative Possibilities

The advancement of research on this compound and the broader naphthyridine field will be significantly enhanced through interdisciplinary collaboration. The initial discovery and development efforts for related compounds already exemplify the power of partnerships between non-profit organizations, pharmaceutical companies, and academic institutions. nih.gov

A key area for future collaboration lies at the intersection of synthetic chemistry, computational chemistry, and molecular biology. The use of in silico tools for molecular docking and predicting pharmacokinetic parameters, as demonstrated in studies on other naphthyridine derivatives, can guide the rational design of new analogs of this compound. nih.govnih.govresearchgate.net This computational-first approach can help prioritize synthetic targets and reduce the resources spent on compounds with a low probability of success.

Collaborations between organic chemists and biochemists are essential for elucidating the mechanisms of action and potential toxicity. naz.edu Enzymatic studies and protein expression analysis can provide crucial insights into how these compounds interact with their biological targets and can help in engineering more selective molecules. naz.edu Furthermore, partnerships with pharmacologists and toxicologists are critical for comprehensive preclinical evaluation, ensuring that promising compounds have a viable path toward clinical development. This integrated, multidisciplinary approach will be instrumental in unlocking the full therapeutic potential of the naphthyridine scaffold.

Q & A

Q. How to address discrepancies in reported biological activity across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.